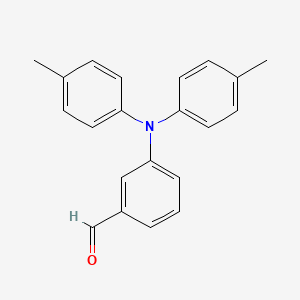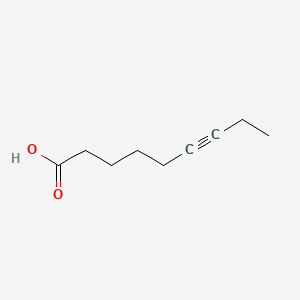
6-Nonynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nonynoic acid is an organic compound with the molecular formula C9H14O2 It is a nine-carbon fatty acid with a triple bond between the sixth and seventh carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Nonynoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-nonyn-1-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of nitriles. For example, 6-nonynonitrile can be hydrolyzed in the presence of a strong acid or base to yield this compound. This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nonynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form carboxylic acids or ketones.
Reduction: The triple bond can be reduced to a double bond or a single bond using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The carboxyl group in this compound can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
6-Nonynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique triple bond makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 6-Nonynoic acid involves its interaction with various molecular targets and pathways. Its triple bond allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic acid: A saturated fatty acid with the molecular formula C9H18O2. Unlike 6-Nonynoic acid, it lacks a triple bond, making it less reactive in certain chemical reactions.
Octynoic acid: An eight-carbon fatty acid with a triple bond. It shares some chemical properties with this compound but has a shorter carbon chain.
Decynoic acid: A ten-carbon fatty acid with a triple bond. It has similar reactivity to this compound but with a longer carbon chain.
Uniqueness of this compound
This compound’s unique structure, featuring a triple bond at the sixth carbon, gives it distinct chemical properties. This makes it a valuable compound for various applications, particularly in organic synthesis and medicinal chemistry. Its ability to undergo diverse chemical reactions sets it apart from similar compounds, providing researchers with a versatile tool for scientific exploration.
Eigenschaften
CAS-Nummer |
56630-31-0 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
non-6-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2,5-8H2,1H3,(H,10,11) |
InChI-Schlüssel |
JYHVTTAHMRXBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


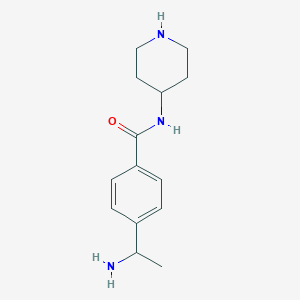

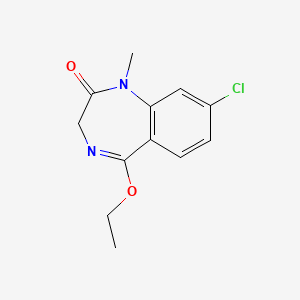
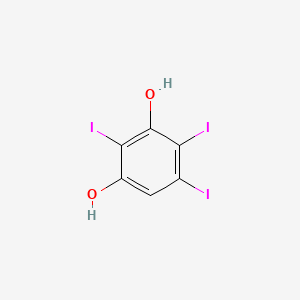



![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)

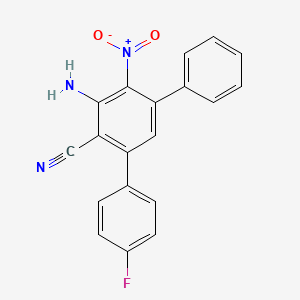
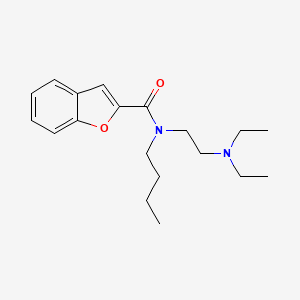
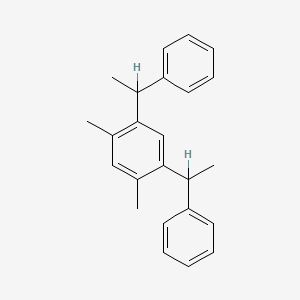
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
